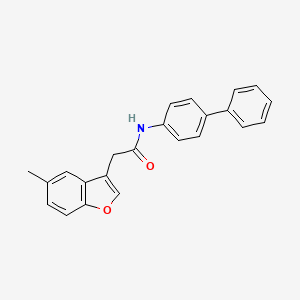![molecular formula C20H20FNO2 B4192826 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4192826.png)
1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone
Descripción general
Descripción
1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone, also known as JWH-250, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized by John W. Huffman in 1995 and is a potent agonist of the cannabinoid receptors CB1 and CB2.
Mecanismo De Acción
1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are mainly found in immune cells and peripheral tissues. Activation of these receptors by 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone leads to a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception.
Biochemical and Physiological Effects:
1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of immune function, and the modulation of pain perception. It has also been shown to have anti-inflammatory and neuroprotective effects, and has been investigated as a potential treatment for a range of conditions including chronic pain, multiple sclerosis, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone in scientific research is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids in the body.
Direcciones Futuras
There are many potential future directions for research involving 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone, including investigating its potential as a treatment for various neurological and psychiatric disorders, as well as exploring its effects on other physiological systems such as the cardiovascular and gastrointestinal systems. Additionally, further research is needed to fully understand the long-term effects of 1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone on the endocannabinoid system and the body as a whole.
Aplicaciones Científicas De Investigación
1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone has been used extensively in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated as a potential treatment for a range of conditions including chronic pain, multiple sclerosis, and epilepsy.
Propiedades
IUPAC Name |
1-[7-ethyl-1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2/c1-3-15-7-6-8-16-17(14(2)23)13-22(20(15)16)11-12-24-19-10-5-4-9-18(19)21/h4-10,13H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAASTNPHADBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4192744.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4192764.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192771.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4192791.png)
![ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]prolinate](/img/structure/B4192798.png)
![10-[(4-ethyl-1-piperazinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192810.png)
![2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4192812.png)
![4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4192817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192822.png)
![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B4192825.png)
![3,4,5-trimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4192827.png)
